N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide is a chemical compound classified under organofluorine chemistry, specifically within the category of fluorinated amides. Its structural composition includes a boron atom attached to a benzamide moiety, which is further substituted with a chloro and a fluorine atom on the phenyl ring. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
This compound can be sourced from various chemical suppliers and is identified by the CAS number 1072946-04-3. It falls under the broader classification of boron-containing compounds and fluorinated organic compounds, which are significant in both synthetic and medicinal chemistry due to their unique properties and reactivity profiles.
The synthesis of N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide typically involves several key steps:
N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide has a complex molecular structure characterized by:
The compound's three-dimensional conformation can significantly influence its biological activity and interaction with target proteins.
N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide can participate in various chemical reactions:
The mechanism of action for N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide primarily relates to its potential interactions within biological systems:
N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide exhibits several notable physical and chemical properties:
Relevant data regarding its melting point, boiling point, and specific reactivity can be obtained from detailed chemical databases or supplier specifications .
N-(3-Chloro-4-fluorophenyl) 3-boronobenzamide has several significant applications:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its relevance across multiple scientific domains.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8